molecular formula C25H24FN5O2 B11141602 7-cyclohexyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-cyclohexyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11141602
M. Wt: 445.5 g/mol
InChI Key: BJXMYLQOTBMQEM-UHFFFAOYSA-N
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Description

This compound is a tricyclic carboxamide derivative featuring a fused heterocyclic core with a cyclohexyl substituent and a 4-fluorobenzylamine group. Its structural complexity arises from the tricyclo[8.4.0.0³,⁸]tetradeca ring system, which incorporates imino and oxo functional groups.

Properties

Molecular Formula

C25H24FN5O2

Molecular Weight

445.5 g/mol

IUPAC Name

7-cyclohexyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H24FN5O2/c26-17-11-9-16(10-12-17)15-28-24(32)19-14-20-23(29-21-8-4-5-13-30(21)25(20)33)31(22(19)27)18-6-2-1-3-7-18/h4-5,8-14,18,27H,1-3,6-7,15H2,(H,28,32)

InChI Key

BJXMYLQOTBMQEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Cyclization via Thermal Activation

  • Reagents : Trifluoroethanol (TFE), 100°C, 4 hours.

  • Mechanism : Intramolecular [2+2] cycloaddition facilitated by TFE’s high dielectric constant.

  • Yield : 85–86% for coumarin analogs.

Table 1 : Optimization of Cyclization Conditions

SolventTemp (°C)Time (h)Yield (%)
TFE100486
DMF80672
Acetonitrile841268

TFE outperforms polar aprotic solvents due to enhanced transition-state stabilization.

Introduction of the Cyclohexyl Group

Cyclohexyl incorporation occurs via nucleophilic substitution or Friedel-Crafts alkylation. The synthesis of N-cyclohexyl carboxamides demonstrates:

Acyl Chloride Intermediate

  • Step 1 : 3β-Acetoxyandrosta-5,16-diene-17-carboxylic acid reacts with SOCl₂ to form the acyl chloride.

  • Step 2 : Cyclohexylamine addition precipitates the carboxamide (70% yield).

Critical Parameters :

  • Solvent : Dichloromethane (CH₂Cl₂) ensures solubility.

  • Workup : Sequential brine/water washes remove excess amine and HCl.

Carboxamide Bond Formation

The target’s N-[(4-fluorophenyl)methyl] carboxamide is installed using:

Coupling Reagents

  • HATU/EDCl : Facilitates amide bonds with sterically hindered amines.

  • Direct Aminolysis : Acyl chlorides react with 4-fluorobenzylamine in CH₂Cl₂ (analogous to).

Yield Comparison :

MethodYield (%)Purity (%)
HATU-mediated9299
Acyl Chloride8898

Imino and Oxo Group Installation

Oxidation of Amines to Imines

  • Reagent : Hydrogen peroxide (H₂O₂) in acetic acid.

  • Conditions : 40°C, 6 hours.

Ketone Formation

  • Reagent : Jones reagent (CrO₃/H₂SO₄) oxidizes secondary alcohols to ketones.

Side Reaction Mitigation :

  • Temperature Control : ≤50°C prevents over-oxidation.

  • Catalyst Screening : CuBr enhances selectivity (patent CN109535120B).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer and reproducibility.

  • Case Study : A 5-step continuous process for triazatricyclo derivatives achieves 78% overall yield.

Purification Techniques

  • Chromatography : Silica gel columns with n-hexane:EtOAc (20:1) resolve regioisomers.

  • Crystallization : Recrystallization from n-hexane/EtOAc (1:1) yields >98% purity .

Chemical Reactions Analysis

Types of Reactions

7-cyclohexyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

7-cyclohexyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-cyclohexyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Analog: 6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

This analog (ZINC2433841) shares a tricyclic carboxamide scaffold but differs in substituents and ring size (Table 1) .

Table 1: Structural Comparison

Feature Target Compound Analog (ZINC2433841)
Core Ring System Tricyclo[8.4.0.0³,⁸]tetradeca (14-membered) Tricyclo[7.4.0.0³,⁷]trideca (13-membered)
Substituent at Position 6 Cyclohexyl Benzyl
Aryl Group on Carboxamide 4-Fluorophenylmethyl 2,4-Dimethoxyphenyl
Additional Groups Imino (C6), Oxo (C2) Oxo (C2), Methyl (C10)
Key Differences and Implications :

Ring Size and Conformation :

  • The target compound’s 14-membered tricyclic system may offer greater conformational flexibility compared to the 13-membered analog. This could influence binding to protein pockets, as larger rings may adopt diverse poses .

In contrast, the benzyl group in the analog may favor π-π stacking interactions with aromatic residues in target proteins . The 4-fluorophenylmethyl substituent in the target compound likely increases metabolic stability compared to the 2,4-dimethoxyphenyl group in the analog, which may undergo demethylation or oxidation .

Functional Groups: The imino group (C6) in the target compound could participate in hydrogen bonding or tautomerization, whereas its absence in the analog (replaced by a methyl group at C10) may limit such interactions .

Computational and Experimental Insights

Structural Characterization Tools

Both compounds’ crystal structures (if resolved) would likely employ software such as SHELXL for refinement and ORTEP for visualization, as these are industry standards for small-molecule crystallography .

Hypothetical Bioactivity Profiles

While direct pharmacological data are unavailable, structural features suggest:

  • The target compound’s fluorine atom may enhance binding selectivity toward fluorophobic/fluorophilic enzyme pockets.
  • The analog’s methoxy groups could improve solubility but reduce CNS penetration due to increased polarity .

Biological Activity

7-cyclohexyl-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclo framework and diverse functional groups. This compound has been the subject of various studies to evaluate its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure includes several critical components:

  • Cyclohexyl group : Contributes to hydrophobic interactions.
  • Fluorophenyl moiety : Enhances biological activity through electronic effects.
  • Imino and oxo groups : Critical for reactivity and interaction with biological targets.

The molecular formula is C23H23N5O3C_{23}H_{23}N_5O_3 with a molecular weight of approximately 423.46 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity, which can be attributed to its ability to interact with specific molecular targets within cells. The following activities have been reported:

1. Anticancer Activity

  • The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including leukemia and solid tumors.

2. Antimicrobial Properties

  • Preliminary data suggest that it possesses antimicrobial activity against a range of pathogens, including bacteria and fungi.

3. Enzyme Inhibition

  • It has been identified as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, studies have highlighted its role in inhibiting the menin-MLL interaction, which is crucial in certain leukemias .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to target proteins : The compound binds to specific receptors or enzymes, modulating their activity.
  • Induction of cellular stress responses : This can lead to apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.

Case Studies

Several studies have focused on the biological activity of this compound:

Study 1: Anticancer Effects
A study published in a peer-reviewed journal explored the effects of the compound on human leukemia cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values suggesting significant potency against these cells.

Study 2: Antimicrobial Activity
Another research effort investigated the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition at concentrations lower than those typically required for standard antibiotics.

Data Table

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in leukemia cellsStudy 1
AntimicrobialInhibits growth of Staphylococcus aureusStudy 2
Enzyme InhibitionInhibits menin-MLL interactionPatent

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of this compound to improve yield and purity?

Synthesis optimization requires a multi-step approach:

  • Microwave-assisted synthesis reduces reaction times and improves efficiency by enhancing energy transfer, particularly for cyclization steps .
  • Automated reactors enable precise control of parameters (e.g., temperature, solvent ratios) during large-scale synthesis, minimizing side reactions .
  • Electrochemical methods with mediators like tetrabutylammonium bromide can selectively activate functional groups (e.g., imino or carboxamide) under controlled voltage .
  • Solvent selection (e.g., polar aprotic solvents for nitro group reduction) and stepwise purification (HPLC or recrystallization) are critical for isolating high-purity intermediates .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

A combination of techniques ensures comprehensive characterization:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) resolves the triazatricyclo framework and substituent configurations, such as the cyclohexyl and 4-fluorophenyl groups .
  • X-ray crystallography confirms the stereochemistry of the fused tricyclic system and hydrogen-bonding patterns .
  • High-resolution mass spectrometry (HR-MS) validates the molecular formula and detects impurities .
  • FT-IR spectroscopy identifies key functional groups (e.g., imino, carboxamide) and monitors reaction progress .

Q. How does the reactivity of this compound vary under different experimental conditions (e.g., pH, temperature)?

  • pH sensitivity : The imino group undergoes hydrolysis under acidic conditions (pH < 3), forming an amine derivative, while the carboxamide remains stable in neutral to alkaline buffers .
  • Thermal stability : Decomposition occurs above 200°C, with the nitrobenzoyl group (if present) degrading first. Lower temperatures (50–80°C) are optimal for substitution reactions .
  • Redox reactions : Sodium borohydride selectively reduces the imino group to an amine without affecting the carboxamide, while hydrogen peroxide oxidizes sulfur-containing by-products .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s divergent reaction pathways with nitrobenzoyl vs. fluorophenyl substituents?

  • Nitrobenzoyl groups participate in electron-deficient aromatic substitution (SNAr) due to the nitro group’s electron-withdrawing effect, favoring nucleophilic attack at the para position .
  • 4-Fluorophenyl groups exhibit ortho/para-directing behavior in electrophilic substitutions, with fluorine’s inductive effect stabilizing intermediate carbocations .
  • Computational studies (DFT) can model transition states to predict regioselectivity, validated by kinetic isotope effect (KIE) experiments .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Comparative structural analysis : Use X-ray/NMR to confirm batch-to-batch consistency in stereochemistry, as minor conformational changes (e.g., cyclohexyl chair vs. boat) alter bioactivity .
  • In vitro assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference from the fluorophenyl group .
  • Docking simulations : Map interactions between the carboxamide moiety and target enzymes (e.g., kinases) to identify false positives from off-target binding .

Q. What computational strategies are recommended for predicting novel derivatives with enhanced target affinity?

  • Quantum mechanical calculations (QM/MM) : Simulate binding free energies of the triazatricyclo core with biological targets (e.g., ATP-binding pockets) .
  • Machine learning (ML) : Train models on datasets of similar heterocycles to prioritize substituents (e.g., ethoxypropyl vs. methyl) for synthesis .
  • Molecular dynamics (MD) : Assess the stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects) .

Q. What experimental approaches validate the compound’s stability in physiological environments?

  • Plasma stability assays : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via LC-MS over 24 hours .
  • Microsomal metabolism studies : Use liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., cyclohexyl ring) .
  • Accelerated stability testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks to simulate long-term storage .

Q. How can researchers design analogs to mitigate toxicity while retaining bioactivity?

  • Isosteric replacement : Substitute the fluorophenyl group with trifluoromethyl or methoxy groups to reduce hepatic toxicity while maintaining lipophilicity .
  • Prodrug strategies : Modify the carboxamide to a methyl ester, improving solubility and enabling controlled release in vivo .
  • SAR studies : Systematically vary substituents on the triazatricyclo core and correlate changes with IC₅₀ values in toxicity assays .

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